Resazurin

描述

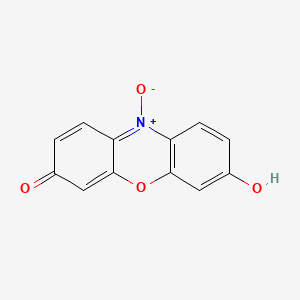

Structure

3D Structure

属性

IUPAC Name |

7-hydroxy-10-oxidophenoxazin-10-ium-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO4/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXBWHJQWKZRKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=[N+]2[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060280 | |

| Record name | Resazurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark red solid with a greenish luster; [Merck Index] Red odorless crystals; [Carolina Biological Supply MSDS] | |

| Record name | Resazurin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16152 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

550-82-3 | |

| Record name | Resazurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resazurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RESAZURIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | RESAZURIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Phenoxazin-3-one, 7-hydroxy-, 10-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Resazurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxy-3H-phenoxazin-3-one 10-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESAZURIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FN9YD6968 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Resazurin Assay: A Technical Guide to Quantifying Cell Viability

The Resazurin assay, commercially known as AlamarBlue®, is a cornerstone method in cell biology and drug discovery for assessing cell viability and cytotoxicity.[1] Its simplicity, sensitivity, and non-toxic nature make it a highly versatile tool for researchers. This guide provides an in-depth look at the core principles, experimental protocols, and data interpretation of this widely used assay.

Core Principle: Metabolic Activity as an Indicator of Viability

The fundamental principle of the this compound assay lies in its ability to measure the metabolic activity of living cells.[2] Viable, metabolically active cells maintain a reducing environment within their cytoplasm and mitochondria.[2][3] The assay utilizes a blue, cell-permeable, and weakly fluorescent redox indicator dye called this compound (7-Hydroxy-3H-phenoxazin-3-one 10-oxide).[4]

In the presence of viable cells, intracellular enzymes, primarily mitochondrial and cytoplasmic reductases and dehydrogenases, reduce this compound.[1] This irreversible reduction converts the blue this compound into a pink, highly fluorescent compound called Resorufin.[4] The magnitude of this conversion is directly proportional to the number of living cells in the sample.[3][4] Nonviable cells lose their metabolic capacity, cannot reduce the dye, and thus do not generate a fluorescent signal.[5]

The quantity of generated Resorufin can be measured using either a fluorometer or a spectrophotometer (colorimetric reading). However, fluorescence detection is generally preferred due to its higher sensitivity and wider dynamic range.[6]

The Biochemical Transformation

The reduction of this compound is a key event driven by the cellular redox state. Various intracellular reducing agents like NADH, NADPH, FADH, and cytochromes contribute to this process. The transformation proceeds in two steps:

-

Irreversible Reduction: Metabolically active cells reduce the blue, non-fluorescent this compound to the pink, highly fluorescent Resorufin.[4]

-

Reversible Reduction (Potential Limitation): Under conditions of prolonged incubation or very high cell density, Resorufin can be further reduced to the colorless, non-fluorescent dihydroresorufin. This can lead to an underestimation of cell viability and is a critical factor to consider during assay optimization.

Detailed Experimental Protocol

This protocol provides a general framework for a this compound assay in a 96-well plate format. Optimization of cell density and incubation times is crucial for each specific cell line and experimental condition.[7][8]

A. Reagent Preparation:

-

This compound Stock Solution: Prepare a stock solution by dissolving this compound sodium salt in sterile Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4.[6][8] A common concentration is 0.15 mg/mL.[6] For long-term storage, filter-sterilize the solution and store it in light-protected aliquots at -20°C.[6][8]

-

This compound Working Solution: On the day of the experiment, thaw a stock aliquot and dilute it with complete cell culture medium to the desired final working concentration (e.g., 44 µM).[9] The working solution should be prepared fresh and protected from light.[10]

B. Assay Procedure:

-

Cell Seeding: Plate cells in a 96-well plate (preferably opaque-walled for fluorescence assays) at an optimal density.[3] This density should be determined empirically to ensure cells are in their logarithmic growth phase during the assay. Typically, a volume of 100 µL per well is used.[3][6]

-

Controls: Include the following controls on each plate:

-

Compound Treatment (for Cytotoxicity): Add various concentrations of the test compound to the appropriate wells. Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[11]

-

Addition of this compound: Add the this compound working solution to each well. A common practice is to add a volume equal to 10% of the volume already in the well (e.g., 10 µL to 100 µL of medium).[3][4]

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from direct light.[6] The optimal incubation time can vary significantly between cell types and densities and should be determined experimentally.[4][7]

-

Measurement: Measure the fluorescence or absorbance using a microplate reader.

C. Data Analysis:

-

Subtract the average fluorescence value of the background control wells from all other wells.

-

Express the results for treated wells as a percentage of the untreated control wells.

-

For cytotoxicity studies, plot the percentage of viability against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Quantitative Data Presentation

The this compound assay is frequently used to determine the half-maximal inhibitory concentration (IC50) of cytotoxic compounds. The tables below summarize sample data from various studies.

Table 1: IC50 Values of Various Compounds on Different Cancer Cell Lines (72h Treatment)

| Cell Line | Compound | IC50 (µM) |

| HH (Cutaneous T-cell lymphoma) | Fludarabine | 18.8 ± 6.5 |

| DERL-2 (T-cell lymphoma) | Fludarabine | 13.8 ± 11.0 |

| Oci-Ly1 (B-cell lymphoma) | Fludarabine | 3.7 ± 2.5 |

| HG-3 (Chronic lymphocytic leukemia) | Fludarabine | 7.5 ± 4.4 |

| Data adapted from a study on purine derivatives.[12] |

Table 2: IC50 Values for Bortezomib on Breast Cancer Cell Lines (24h Treatment)

| Cell Line | IC50 (nM) |

| MCF7 | 37 |

| HCC38 | 2.5 |

| Data adapted from a study optimizing the this compound assay for breast cancer cells.[13] |

Table 3: IC50 Values for Common Chemotherapeutic Agents on Jurkat Cells

| Compound | IC50 |

| Idarubicin | 22 – 25 µM |

| Staurosporine | 500 nM |

| Data from a validation study of a commercial this compound assay kit. |

Logical Relationships in the Assay

The validity of the this compound assay is based on a series of cause-and-effect relationships that link the presence of viable cells to a measurable output signal.

References

- 1. Standard Operating Procedure to Optimize this compound-Based Viability Assays [mdpi.com]

- 2. tipbiosystems.com [tipbiosystems.com]

- 3. This compound Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. labbox.es [labbox.es]

- 5. tribioscience.com [tribioscience.com]

- 6. This compound Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Standard Operating Procedure to Optimize this compound-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. p-care.eu [p-care.eu]

- 9. Standardized Protocol for this compound-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Dawn of a Cellular Health Indicator: An In-depth Technical Guide to the Early Discovery and Applications of Alamar Blue

An essential tool in modern cell biology, the Alamar Blue® assay, owes its existence to early observations of the redox indicator resazurin. This technical guide delves into the foundational period of Alamar Blue's application in cell viability and cytotoxicity testing, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its core principles, early experimental validation, and detailed protocols from seminal studies.

Initially recognized for its utility in quantifying bacterial content in milk by Pesch and Simmert in 1929, the redox-sensitive dye this compound was commercially introduced for cell culture applications in 1993 under the trade name Alamar Blue.[1][2] Its adoption marked a significant advancement over previous methods, offering a non-toxic, water-soluble, and continuous monitoring solution for assessing cellular health and metabolic activity.

The Core Principle: A Cellular Redox Indicator

Alamar Blue's mechanism of action is centered on the reduction of its active ingredient, this compound. This blue, largely non-fluorescent compound is permeable to the cell membrane and, once inside the cell, is reduced by the metabolic activity of viable cells. This reduction is primarily carried out by diaphorases and NAD(P)H dehydrogenases within the cytoplasm and mitochondria. The process converts this compound into the pink, highly fluorescent compound, resorufin. This transformation can be quantified by measuring either the change in absorbance or the increase in fluorescence, both of which are proportional to the number of metabolically active cells.

A key advantage of Alamar Blue, highlighted in early studies, is its non-toxic nature, which allows for the continuous monitoring of cell proliferation or cytotoxicity over time without harming the cells. This stands in contrast to endpoint assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test, which requires cell lysis.

Quantitative Analysis: Early Validation and Comparative Data

Early investigations into Alamar Blue's efficacy focused on its sensitivity, linearity, and comparability to established cytotoxicity assays. The following table summarizes comparative data from an early 2000s study by Hamid et al., which evaluated the EC50 values of various compounds using both Alamar Blue and MTT assays in the human hepatoma cell line, HepG2. This data illustrates the comparable, and in some cases, more sensitive, nature of the Alamar Blue assay.

| Compound | Alamar Blue EC50 (µM) | MTT EC50 (µM) |

| Astemizole | 3.8 | 4.5 |

| Daunorubicin | 0.1 | 1.2 |

| Ellipticine | 0.4 | 0.4 |

| Fluphenazine | 5.8 | 6.2 |

| Terfenadine | 3.1 | 3.6 |

| Thioridazine | 3.9 | 4.1 |

| Trifluoperazine | 6.9 | 10.5 |

Data from Hamid, R., Rotshteyn, Y., Rabadi, L., Parikh, R., & Bullock, P. (2004). Comparison of alamar blue and MTT assays for high through-put screening. Toxicology in vitro, 18(5), 703-710.[3][4][5][6]

Foundational Experimental Protocols

The following protocols are based on the methodologies described in seminal papers that established Alamar Blue as a reliable tool for cell viability and cytotoxicity assessment.

General Protocol for Cell Viability and Proliferation

This protocol is a generalized procedure based on early applications for assessing cell proliferation.

Materials:

-

Cells of interest in logarithmic growth phase

-

Complete cell culture medium

-

Alamar Blue reagent

-

96-well microtiter plate

-

Spectrophotometer or fluorometer

Procedure:

-

Harvest and count the cells.

-

Prepare a cell suspension at the desired concentration (e.g., 1 x 10⁴ cells/mL, though optimal density should be determined for each cell type).[7]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include control wells containing medium only (no cells) to serve as a blank.

-

Incubate the plate at 37°C in a humidified CO₂ incubator for 24 hours to allow for cell attachment.

-

Aseptically add 10 µL of Alamar Blue reagent to each well (10% of the culture volume).[7]

-

Return the plate to the incubator and incubate for 1-8 hours. The optimal incubation time will vary depending on the cell type and density.

-

Measure the absorbance at 570 nm with a reference wavelength of 600 nm, or measure fluorescence with an excitation wavelength between 530-560 nm and an emission wavelength of 590 nm.[8]

Cytotoxicity Assay Protocol

This protocol is adapted from early studies assessing the cytotoxic effects of various compounds.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Alamar Blue reagent

-

Test compounds at various concentrations

-

96-well microtiter plate

-

Spectrophotometer or fluorometer

Procedure:

-

Seed cells in a 96-well plate as described in the general protocol and allow them to attach overnight.

-

Prepare serial dilutions of the test compounds in complete culture medium.

-

Remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds. Include untreated control wells (vehicle only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Following the exposure period, add 10 µL of Alamar Blue reagent to each well.

-

Incubate for 1-8 hours at 37°C.

-

Measure the absorbance or fluorescence as described in the general protocol.

-

Calculate the percentage of cytotoxicity by comparing the absorbance/fluorescence of treated cells to untreated control cells.

Visualizing the Core Processes

To further elucidate the principles and workflows discussed, the following diagrams have been generated using Graphviz.

Conclusion

The introduction of the Alamar Blue assay in the early 1990s provided the scientific community with a powerful, versatile, and user-friendly tool for assessing cell health. Its early validation demonstrated its reliability and sensitivity, often surpassing existing methods. By understanding the foundational principles and experimental protocols from its initial applications, researchers today can better appreciate the robustness of this assay and apply it effectively in their own studies, from basic research to high-throughput drug screening. The legacy of these early discoveries continues to be integral to advancements in cellular and molecular biology.

References

- 1. The alamar blue assay in the context of safety testing of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Comparison of alamar blue and MTT assays for high through-put screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of alamar blue and MTT assays for high through-put screening. | Semantic Scholar [semanticscholar.org]

- 5. Frontiers | The alamar blue assay in the context of safety testing of nanomaterials [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. plus.ac.at [plus.ac.at]

The Fluorescence Spectrum of Resorufin: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the nuanced fluorescence properties of resorufin is critical for its effective application in a range of biological assays. This in-depth technical guide provides a comprehensive overview of the fluorescence spectrum of resorufin, factors influencing its emission, and detailed experimental protocols for its use.

Resorufin is a highly fluorescent pink dye that is the end product of the reduction of the weakly fluorescent, blue dye resazurin.[1][2] This conversion is a cornerstone of cell viability and cytotoxicity assays, where the metabolic activity of living cells facilitates the reduction, leading to a quantifiable fluorescent signal proportional to the number of viable cells.[3][4][5] Its favorable properties, including water solubility and red-shifted absorption and emission signals, make it a versatile fluorescent probe in various biological and chemical analyses.[6][7]

Core Spectroscopic Properties

The fluorescence of resorufin is characterized by its excitation and emission spectra, quantum yield, and molar extinction coefficient. These parameters are crucial for optimizing its use in fluorescence-based applications.

Table 1: Quantitative Spectroscopic Data for Resorufin

| Parameter | Value | Conditions | Source(s) |

| Excitation Maximum (λex) | 571 nm | - | [8][9][10] |

| 530-570 nm | Circum-neutral pH | [1] | |

| 563 nm | pH 9 | [11][12] | |

| 572 nm | Methanol | [13] | |

| 550 nm | 50 mM phosphate buffer, pH 7.7 | ||

| Emission Maximum (λem) | 584 nm | - | [8][9][10] |

| 580-590 nm | Circum-neutral pH | [1] | |

| 587 nm | pH 9 | [11][12] | |

| 586 nm | Methanol | [13] | |

| 585 nm | 50 mM phosphate buffer, pH 7.7 | ||

| Molar Extinction Coefficient (ε) | 73,000 M⁻¹cm⁻¹ | 0.1 M Tris-HCl buffer, pH 8.0, containing 0.1 M NaCl (at 572 nm) | |

| Fluorescence Quantum Yield (Φf) | 0.74 | Neutral and basic media (pH 7.5 - 12) | [14] |

| < 0.002 (for RHC probe) | DMSO/PBS buffer (v/v = 1/9) | [15][16] |

Factors Influencing the Fluorescence Spectrum

The fluorescence of resorufin is sensitive to its local environment, with pH and solvent polarity being the most significant factors.

pH Dependence

The fluorescence of resorufin is highly dependent on pH.[17] In its anionic form, at neutral to basic pH, resorufin exhibits strong fluorescence.[14] As the pH decreases to acidic levels (below pH 5), the fluorescence is significantly reduced.[14][18] The pKa of resorufin is approximately 5.8, and the fluorescence intensity change with pH reflects the transition between its protonated and deprotonated states.[14][19] While the fluorescence intensity is pH-sensitive, the emission and excitation wavelengths remain relatively uniform over a pH range of 3.0 to 9.0.[19] The fluorescence lifetime of resorufin also shows a significant increase with increasing pH, with a notable change occurring between pH 4 and 8.[17]

Solvent Effects

The solvent environment can also modulate the fluorescence properties of resorufin. Studies in protic solvents (like ethanol-methanol mixtures) and aprotic solvents (like propionitrile-butyronitrile mixtures) have shown that solvent-solute interactions can lead to the appearance of different spectroscopic species, particularly at low temperatures.[20] These interactions, such as strong hydrogen bonding between the solvent and the resorufin anion in protic solvents, can affect the energy of the electronic states and thus the absorption and emission spectra.

Experimental Protocols

Accurate and reproducible measurements of resorufin fluorescence require carefully designed experimental protocols. Below are methodologies for measuring the fluorescence spectrum and for a common application in cell viability assays.

Measuring the Fluorescence Spectrum of Resorufin

Objective: To determine the excitation and emission maxima of resorufin under specific experimental conditions.

Materials:

-

High-purity resorufin

-

Appropriate solvent (e.g., phosphate-buffered saline (PBS) at a specific pH, methanol, or DMSO)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of resorufin in a suitable solvent (e.g., DMSO). Store this solution protected from light at -20°C.[12]

-

Working Solution Preparation: Dilute the stock solution in the desired experimental buffer (e.g., 0.1 M phosphate buffer at a specific pH) to a final concentration suitable for fluorescence measurements (e.g., 0.4 µM).[2][21]

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (e.g., 585 nm).

-

Scan a range of excitation wavelengths (e.g., 500 nm to 600 nm).[13]

-

The wavelength that gives the maximum fluorescence intensity is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined λex.

-

Scan a range of emission wavelengths (e.g., 570 nm to 650 nm).[15]

-

The wavelength at which the maximum fluorescence is observed is the emission maximum (λem).

-

-

Data Analysis: Plot fluorescence intensity versus wavelength to visualize the excitation and emission spectra and determine the maxima.

This compound-Based Cell Viability Assay

Objective: To quantify the number of viable cells in a culture using the metabolic reduction of this compound to fluorescent resorufin.

Materials:

-

This compound solution (e.g., 0.15 mg/mL in DPBS, pH 7.4, filter-sterilized)[3]

-

Cells cultured in opaque-walled 96-well plates

-

Microplate fluorometer with appropriate filters (e.g., excitation ~560 nm, emission ~590 nm)[3]

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at the desired density and incubate under standard culture conditions.

-

Addition of this compound: Add this compound solution to each well (e.g., 20 µL to a 100 µL final volume).[3]

-

Incubation: Incubate the plate at 37°C for 1 to 4 hours, protected from light.[3] The optimal incubation time may need to be determined empirically for different cell types and densities.[5]

-

Fluorescence Measurement: Record the fluorescence intensity using a microplate fluorometer.[3]

-

Data Analysis: Subtract the background fluorescence from wells containing medium and this compound but no cells. The fluorescence intensity is directly proportional to the number of viable cells.

Signaling Pathways and Logical Relationships

The utility of resorufin in biological assays is fundamentally linked to the enzymatic conversion of its precursor, this compound. This process serves as a key indicator of cellular metabolic health.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. tribioscience.com [tribioscience.com]

- 5. Standard Operating Procedure to Optimize this compound-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resorufin-based responsive probes for fluorescence and colorimetric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Spectrum [Resorufin] | AAT Bioquest [aatbio.com]

- 9. Absorption [Resorufin] | AAT Bioquest [aatbio.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Resorufin | Biosynth [biosynth.com]

- 12. biotium.com [biotium.com]

- 13. researchgate.net [researchgate.net]

- 14. bioone.org [bioone.org]

- 15. A resorufin-based fluorescence probe for visualizing biogenic amines in cells and zebrafish - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06482K [pubs.rsc.org]

- 16. A resorufin-based fluorescence probe for visualizing biogenic amines in cells and zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. A spectroscopic investigation of the temperature and solvent sensitivities of resorufin - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

A Researcher's Guide to Assessing Metabolic Activity in Primary Cells Using Resazurin

An In-depth Technical Guide for Scientists and Drug Development Professionals

The resazurin assay, also commercially known as AlamarBlue®, is a robust and versatile method for assessing the metabolic activity of primary cells. This simple, rapid, and non-toxic assay provides a reliable fluorescent or colorimetric readout that is proportional to the number of viable, metabolically active cells.[1][2][3] Its sensitivity and suitability for high-throughput screening make it an invaluable tool in basic research, drug discovery, and cytotoxicity testing.[3][4]

The Core Principle: A Redox Indicator of Cellular Health

The assay is centered around the reduction of the blue, non-fluorescent dye this compound to the pink, highly fluorescent resorufin.[1][2][5] This conversion is mediated by various intracellular reducing enzymes, including mitochondrial and cytoplasmic reductases, within metabolically active cells.[3][5][6] The amount of resorufin produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability and metabolic rate.[1][7] Unlike some other viability assays, such as those using tetrazolium salts like MTT, the this compound assay does not typically require cell lysis, allowing for kinetic monitoring of cellular health over time.[8]

The irreversible reduction of this compound is a key indicator of cellular health.[5] However, it is important to note that under certain conditions, resorufin can be further reduced to the colorless, non-fluorescent hydroresorufin, which can lead to an underestimation of cell numbers if not properly controlled.[5]

Key Advantages of the this compound Assay for Primary Cells

-

Sensitivity: The assay is sensitive enough to detect as few as 80 cells, making it suitable for experiments with limited primary cell numbers.[1]

-

Non-Toxic: At appropriate concentrations and incubation times, this compound is non-toxic to cells, allowing for longitudinal studies and further downstream applications with the same cell population.[1][3][5]

-

Simple & Rapid: The "add-and-read" format simplifies the experimental workflow, making it amenable to high-throughput screening.[1][9]

-

Versatile: The assay has been successfully used across a wide range of cell types, including mammalian primary cells.[1]

-

Cost-Effective: Compared to more complex methods, the this compound assay is an inexpensive way to assess cell viability.[5]

Quantitative Data Summary

For researchers to effectively design and interpret their experiments, understanding the key quantitative parameters of the this compound assay is crucial. The following tables summarize critical data points gathered from various sources.

| Parameter | Recommended Value/Range | Notes | Source(s) |

| This compound Stock Solution | 0.15 mg/mL in DPBS | Store protected from light at 4°C for frequent use or -20°C for long-term storage. | [9] |

| Final Working Concentration | 44 µM | A 10X solution is often prepared for convenient addition to cell cultures. | [10] |

| Excitation Wavelength | 530 - 570 nm | The optimal wavelength can vary slightly depending on the instrument. | [1][2][11] |

| Emission Wavelength | 580 - 620 nm | The optimal wavelength can vary slightly depending on the instrument. | [1][2][11] |

| Absorbance Wavelength | 570 nm (and 600 nm for correction) | While less sensitive than fluorescence, absorbance can also be used for detection. | [2][10] |

| Incubation Time | 1 - 4 hours (up to 24 hours) | Optimal incubation time is cell-type and density-dependent and should be determined empirically. | [1][2][9] |

| Assay Performance Metric | Finding | Cell Type/Condition | Source(s) |

| Linearity vs. Cell Number | Linear relationship observed with cell densities up to 5.0 x 10^5 cells/mL. | Mouse Fibroblasts (L929) | [12] |

| IC50 Determination | IC50 for Staurosporine in Jurkat cells was found to be 500 nM after a 4-hour incubation. | Jurkat cells | [7] |

| Comparison with MTT | This compound assay is generally more sensitive than tetrazolium-based assays like MTT. | General | [3][6] |

Detailed Experimental Protocols

The following protocols provide a comprehensive guide for performing the this compound assay with primary cells. It is crucial to optimize parameters such as cell seeding density and incubation time for each specific primary cell type and experimental condition.

Protocol 1: Standard this compound Assay for Adherent or Suspension Primary Cells

This protocol is a general guideline for a 96-well plate format.

Materials:

-

Primary cells in culture

-

Complete cell culture medium

-

This compound solution (e.g., 0.15 mg/mL in DPBS, sterile filtered)

-

96-well tissue culture plates (opaque-walled plates are recommended for fluorescence measurements)

-

Multichannel pipette

-

Plate reader capable of measuring fluorescence or absorbance

Procedure:

-

Cell Seeding:

-

Seed primary cells into a 96-well plate at the desired density in a final volume of 100 µL of complete culture medium per well.[1][9] The optimal seeding density will depend on the proliferation rate of the primary cells and the duration of the experiment.

-

Include wells with medium only to serve as a background control.[1]

-

-

Cell Treatment (Optional):

-

If testing the effect of a compound, add the desired concentrations to the appropriate wells. Ensure the final volume in each well remains consistent.

-

Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

-

-

Addition of this compound:

-

Incubation:

-

Measurement:

-

Fluorescence: Measure the fluorescence intensity using a plate reader with an excitation wavelength between 530-570 nm and an emission wavelength between 580-620 nm.[1][2]

-

Absorbance: Alternatively, measure the absorbance at 570 nm. A reference wavelength of 600 nm can be used to subtract background absorbance.[2]

-

-

Data Analysis:

-

Subtract the average fluorescence/absorbance of the background control wells (medium only) from all other wells.

-

The resulting value is proportional to the number of metabolically active cells.

-

Protocol 2: Preparation of this compound Stock and Working Solutions

Materials:

-

This compound powder

-

Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4

-

Sterile filter (0.2 µm)

-

Light-protected storage containers (e.g., amber tubes or tubes wrapped in aluminum foil)

Procedure:

-

1000X Stock Solution (e.g., 44 mM):

-

10X Working Solution (e.g., 440 µM):

Visualizing the Process: Diagrams and Workflows

To further clarify the underlying principles and practical application of the this compound assay, the following diagrams have been generated.

Troubleshooting and Considerations

While the this compound assay is straightforward, some factors can influence the results:

-

Cell Type Variability: Different primary cell types have varying metabolic rates. Therefore, it is essential to optimize the assay for each cell type.[13]

-

Over-incubation: Prolonged incubation can lead to the further reduction of resorufin to the non-fluorescent hydroresorufin, causing a decrease in signal.[5]

-

Compound Interference: Test compounds may directly interact with this compound or resorufin. It is advisable to run controls with the compound in cell-free medium to check for any direct effects on the dye.

-

Media Components: Some components in the cell culture medium, such as phenol red, can interfere with fluorescence or absorbance readings. Using phenol red-free medium can mitigate this issue.

Conclusion

The this compound assay is a powerful and practical tool for assessing the metabolic activity and viability of primary cells. Its sensitivity, simplicity, and non-destructive nature make it highly suitable for a wide range of applications in academic research and drug development. By following standardized protocols and optimizing key parameters, researchers can obtain reliable and reproducible data to advance their understanding of cellular responses to various stimuli.

References

- 1. This compound Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. labbox.es [labbox.es]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Essential Design Considerations for the this compound Reduction Assay to Noninvasively Quantify Cell Expansion within Perfused Extracellular Matrix Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Standard Operating Procedure to Optimize this compound-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Assay Kit (Cell Viability) (ab129732) | Abcam [abcam.com]

- 8. biotium.com [biotium.com]

- 9. This compound Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. This compound viability assay for human primary T cells in 96-well format [protocols.io]

- 11. Revisiting the this compound-Based Sensing of Cellular Viability: Widening the Application Horizon - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative study of this compound reduction and MTT assays for cytocompatibility evaluation of nanofibrous materials - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

A Technical Guide to Cell Viability Dyes: A Comparative Look at Resazurin and Other Common Probes

For researchers and scientists in drug development, accurately assessing cell viability is a cornerstone of preclinical research. The choice of assay can significantly impact the interpretation of toxicological and pharmacological data. This in-depth technical guide provides a comprehensive overview of Resazurin and other widely used viability dyes, focusing on their fundamental differences, and offering detailed protocols and comparative data to inform experimental design.

Core Principles of Viability Assays: A Mechanistic Overview

Cell viability assays can be broadly categorized based on the cellular function they measure. These include metabolic activity, membrane integrity, and markers of apoptosis.

This compound (AlamarBlue™): A Metabolic Indicator

This compound is a blue, cell-permeable, and non-fluorescent phenoxazine dye. In viable, metabolically active cells, intracellular reductases, such as mitochondrial and cytoplasmic dehydrogenases, reduce this compound to the pink, highly fluorescent Resorufin.[1][2][3] This conversion is proportional to the number of living cells.[4] The fluorescent signal can be easily quantified, offering a sensitive measure of cellular health.[5]

dot

Caption: Mechanism of this compound reduction in viable cells.

Tetrazolium Salts (MTT, MTS, XTT): Metabolic Assays

Similar to this compound, tetrazolium salts like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) are reduced by metabolic enzymes in viable cells to a colored formazan product.[5][6] MTT is reduced to an insoluble purple formazan, requiring a solubilization step before absorbance can be measured.[6][7] Newer tetrazolium dyes, such as MTS and XTT, produce a soluble formazan, simplifying the assay protocol.[5][7]

Dyes Based on Membrane Integrity

A fundamental characteristic of non-viable cells is a compromised cell membrane. Several dyes are excluded by the intact membrane of live cells but can penetrate the damaged membranes of dead or dying cells.

-

Trypan Blue: This dye is a classic example of a membrane exclusion assay. Live cells with intact membranes exclude the blue dye, while dead cells take it up and appear blue under a microscope.[8][9][10]

-

Propidium Iodide (PI): PI is a fluorescent intercalating agent that cannot cross the membrane of live cells.[11] It binds to the DNA of dead cells, emitting a strong red fluorescence.[11]

Dyes Assessing Intracellular Esterase Activity and Apoptosis

-

Calcein AM: This non-fluorescent, cell-permeable compound is converted by intracellular esterases in live cells into the intensely green fluorescent Calcein. The presence of active esterases is indicative of a viable cell.

-

Annexin V: This assay identifies cells in the early stages of apoptosis. During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12][13][14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent molecule and binds to these exposed PS residues, allowing for the detection of apoptotic cells.[12][13][14]

Comparative Analysis of Viability Dyes

The choice of a viability dye depends on several factors, including the experimental question, cell type, and available equipment. The following table summarizes key quantitative and qualitative parameters for the discussed dyes.

| Parameter | This compound (AlamarBlue™) | MTT | Trypan Blue | Calcein AM / Propidium Iodide (PI) | Annexin V |

| Principle | Metabolic Activity (Reductase Activity) | Metabolic Activity (Dehydrogenase Activity) | Membrane Integrity | Esterase Activity (Live) / Membrane Integrity (Dead) | Apoptosis (Phosphatidylserine Exposure) |

| Detection Method | Fluorescence, Absorbance | Absorbance | Brightfield Microscopy | Fluorescence Microscopy, Flow Cytometry | Flow Cytometry, Fluorescence Microscopy |

| Sensitivity | High[4][5][15] | Moderate[16] | Low | High | High |

| Dynamic Range | Wide[2][17] | Moderate | Narrow | Wide | Wide |

| Toxicity | Low to moderate (can be toxic with prolonged exposure) | Can be toxic | Low | Low | Low |

| Multiplexing | Yes (e.g., with caspase assays)[18][19] | Difficult | No | Yes (Live/Dead staining) | Yes (with a dead cell stain like PI) |

| Endpoint vs. Real-time | Can be used for kinetic measurements | Endpoint | Endpoint | Endpoint | Endpoint |

| High-Throughput | Yes[4][17] | Yes | No | Yes | Yes |

Experimental Protocols

Detailed and optimized protocols are crucial for obtaining reliable and reproducible data.

This compound Cell Viability Assay Protocol

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

Reagent Preparation:

-

This compound Stock Solution (e.g., 0.15 mg/mL): Dissolve this compound sodium salt in sterile Dulbecco's Phosphate-Buffered Saline (DPBS) to a final concentration of 0.15 mg/mL.

-

Sterilization: Filter-sterilize the solution through a 0.22 µm filter.

-

Storage: Store the stock solution protected from light at 4°C for short-term use or at -20°C for long-term storage.

Assay Procedure (96-well plate format):

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with the test compound for the desired duration. Include untreated control wells.

-

Reagent Addition: Prepare a working solution of this compound in a complete culture medium (typically a 1:10 dilution of the stock solution). Remove the old medium from the wells and add 100 µL of the this compound working solution to each well.

-

Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light. The optimal incubation time depends on the metabolic activity of the cells and should be determined empirically.[2]

-

Measurement: Measure fluorescence using a plate reader with excitation at 530-560 nm and emission at 590 nm. Alternatively, absorbance can be measured at 570 nm with a reference wavelength of 600 nm.[17]

dot

Caption: Experimental workflow for the this compound assay.

MTT Cell Viability Assay Protocol

Reagent Preparation:

-

MTT Stock Solution (5 mg/mL): Dissolve MTT in sterile PBS at 5 mg/mL.[6]

-

Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl.

Assay Procedure (96-well plate format):

-

Cell Seeding and Treatment: Follow the same procedure as for the this compound assay.

-

MTT Addition: Add 10 µL of the MTT stock solution to each well.[5]

-

Incubation: Incubate the plate at 37°C for 2-4 hours until a purple precipitate is visible.[5]

-

Solubilization: Add 100 µL of the solubilization solution to each well.[20]

-

Incubation: Incubate the plate overnight at 37°C in a humidified chamber.[20]

-

Measurement: Mix the contents of each well and measure the absorbance at 570 nm.[6]

Trypan Blue Exclusion Assay Protocol

Reagent Preparation:

-

Trypan Blue Solution (0.4%): This is commercially available or can be prepared in buffered saline.

Assay Procedure:

-

Cell Suspension: Prepare a single-cell suspension of your cells.

-

Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of Trypan Blue).[8][21]

-

Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.[10]

-

Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculation: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.[21]

Calcein AM and Propidium Iodide (PI) Staining Protocol

Reagent Preparation:

-

Calcein AM Stock Solution (1 mM): Dissolve Calcein AM in anhydrous DMSO.

-

PI Stock Solution (1 mg/mL): Dissolve PI in water.

Assay Procedure:

-

Staining Solution: Prepare a working staining solution containing 1 µM Calcein AM and 2 µM PI in PBS.[22]

-

Staining: Remove the culture medium and wash the cells with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Wash the cells twice with PBS to remove excess dye.

-

Visualization: Image the cells using a fluorescence microscope with appropriate filters for green (Calcein) and red (PI) fluorescence.[22]

Annexin V Apoptosis Assay Protocol

Reagent Preparation:

-

1X Binding Buffer: Dilute a 10X Annexin V binding buffer concentrate with distilled water. The binding buffer typically contains HEPES, NaCl, and CaCl2.[23]

-

Annexin V-FITC and PI: Use commercially available fluorescently labeled Annexin V and a PI solution.

Assay Procedure (for Flow Cytometry):

-

Cell Preparation: Harvest and wash the cells once with cold PBS and then once with 1X Binding Buffer.[23]

-

Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[13]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[23]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

dot

Caption: Distinguishing cell populations with Annexin V and PI.

Conclusion

The selection of an appropriate cell viability assay is critical for generating accurate and meaningful data in drug discovery and development. This compound-based assays offer a sensitive, high-throughput, and relatively non-toxic method for assessing metabolic activity. However, understanding the principles and limitations of other common viability dyes, such as those that measure membrane integrity or apoptotic markers, allows researchers to choose the most suitable assay for their specific experimental needs and to gain a more comprehensive understanding of cellular responses to various stimuli. The detailed protocols and comparative data provided in this guide serve as a valuable resource for scientists and researchers in the field.

References

- 1. Revisiting the this compound-Based Sensing of Cellular Viability: Widening the Application Horizon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Standard Operating Procedure to Optimize this compound-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. broadpharm.com [broadpharm.com]

- 8. brd.nci.nih.gov [brd.nci.nih.gov]

- 9. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Cell Viability Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of this compound phenoxazine dye as a highly sensitive cell viability potency assay for natural killer cell‐derived extracellular vesicle‐based cancer biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. abcam.com [abcam.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 21. Trypan Blue Exclusion | Thermo Fisher Scientific - IN [thermofisher.com]

- 22. ptglab.com [ptglab.com]

- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Cellular Reductases in Resazurin Conversion

Introduction

The this compound assay, commercially known as AlamarBlue™, is a cornerstone technique for assessing cell viability and cytotoxicity in various fields, including drug discovery, toxicology, and cell biology.[1][2] The assay's principle lies in the metabolic conversion of the weakly fluorescent, cell-permeable dye, this compound, into the highly fluorescent product, Resorufin.[3][4] This conversion is a direct indicator of the metabolic activity within a cell population, as it is exclusively mediated by reductases in viable cells.[5][6] Understanding the specific cellular reductases involved, their subcellular locations, and the kinetics of this conversion is critical for the accurate interpretation of assay results and for optimizing experimental protocols. This guide provides a comprehensive technical overview of the enzymatic processes governing this compound reduction, detailed experimental methodologies, and critical parameters for consideration.

The Chemistry of this compound Reduction

The utility of this compound as a viability indicator is based on a multi-stage redox reaction. Metabolically active cells maintain a reducing intracellular environment, rich in electron donors like NADH, NADPH, and FADH.[7]

-

Step 1: Irreversible Reduction to Resorufin: this compound, a blue and poorly fluorescent phenoxazine dye, readily enters viable cells.[8] Inside the cell, it accepts electrons from reducing cofactors via various enzymes, leading to its irreversible reduction to the pink, highly fluorescent compound Resorufin (7-Hydroxy-3H-phenoxazin-3-one).[4][8] The amount of Resorufin produced is directly proportional to the number of viable, metabolically active cells.[9]

-

Step 2: Reversible Reduction to Dihydroresorufin: Resorufin can be further reduced to the colorless and non-fluorescent Dihydroresorufin.[4][10] This second reduction step can occur both intracellularly and extracellularly and is reversible, particularly upon exposure to atmospheric oxygen.[10] This step is a crucial consideration, as prolonged incubation times can lead to a decrease in the fluorescent signal, confounding results.[11]

Cellular Reductases and Their Locations

The conversion of this compound to Resorufin is not the action of a single enzyme but rather a collective effort of multiple intracellular reductases. These enzymes are primarily located in the cytoplasm and mitochondria, reflecting the core metabolic hubs of the cell.[1][3]

-

Mitochondrial Reductases: The mitochondria are a primary site for this compound reduction.[1][12] Enzymes within the electron transport chain and other mitochondrial dehydrogenases utilize NADH and FADH to reduce this compound.[4][7] This makes the assay particularly sensitive to changes in mitochondrial metabolic activity.[12][13]

-

Cytosolic and Microsomal Reductases: Dehydrogenases and reductases within the cytoplasm and microsomes also contribute significantly to this compound conversion.[1][3] These enzymes primarily use NAD(P)H as the electron donor.[4] A key class of enzymes implicated are NAD(P)H:quinone oxidoreductases and other diaphorases.[8][14]

The reduction is an intracellular process for the key this compound to Resorufin step, particularly under anaerobic conditions.[15][16][17] Disrupted cells that have released their intracellular enzymes can still exhibit reductase activity, which may lead to inflated viability readings if not properly controlled for.[10]

Mechanism of Enzymatic Conversion

The fundamental mechanism involves the transfer of electrons from metabolic cofactors, generated through processes like glycolysis and the citric acid cycle, to this compound. The cellular reductases act as intermediaries in this process.

dot

Caption: Cellular pathways for the enzymatic reduction of this compound.

Quantitative Data Summary

Accurate use of the this compound assay requires adherence to optimized quantitative parameters. The following tables summarize key data points gathered from various studies.

Table 1: Spectrophotometric Properties and Concentrations

| Parameter | Value | Notes | Source(s) |

| This compound Concentration | 0.15 mg/mL (Stock) | Stored protected from light at 4°C or -20°C. | [9] |

| Resorufin Excitation λ | 530 - 570 nm | Optimal wavelength can vary slightly by instrument and cell type. 560 nm is common. | [1][4][9] |

| Resorufin Emission λ | 580 - 590 nm | 590 nm is the most frequently cited emission maximum. | [4][9][12] |

| Typical Incubation Time | 30 minutes - 4 hours | Highly dependent on cell type and density. Must be optimized. | [1][9][11] |

Table 2: Example Kinetic Parameters for Mitochondrial NADH Turnover

| Cell Line | Vmax (nmol·s⁻¹) | KM (µmol·L⁻¹) | Description | Source(s) |

| MCF7 | 2.5 | 16.25 | Malignant breast cancer cell line. | [18] |

| MDA231 | 1.2 | 2.6 | Malignant breast cancer cell line. | [18] |

Note: Vmax and KM values reflect the rate of NADH turnover using this compound reduction as an indicator in purified mitochondrial extracts.

Experimental Protocols

Detailed and consistent methodology is paramount for reproducible results.

Standard Protocol for this compound Cell Viability Assay

This protocol is a generalized procedure for assessing cell viability in a 96-well plate format.

Reagent Preparation:

-

Prepare a 0.15 mg/mL this compound stock solution in Dulbecco's Phosphate-Buffered Saline (DPBS, pH 7.4).[9]

-

Sterilize the solution by passing it through a 0.2 µm filter.[9]

-

Store in a sterile, light-protected container. For frequent use, store at 4°C; for long-term storage, aliquot and store at -20°C.[9]

Assay Procedure:

-

Seed cells in an opaque-walled 96-well microplate at desired densities in a final volume of 100 µL per well.[5][9] Include wells with medium only for background control.

-

Incubate cells overnight to allow for attachment (for adherent cells).[5]

-

Treat cells with the test compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[5]

-

Add 20 µL of the this compound stock solution to each well.[9]

-

Incubate the plates for 1 to 4 hours at 37°C, protected from light. The optimal time must be determined empirically.[5][9]

-

Measure fluorescence using a microplate fluorometer with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[9]

-

Subtract the background fluorescence from the medium-only control wells. Cell viability is expressed as a percentage relative to the untreated control cells.

Protocol for Assessing Isolated Mitochondrial Function

This protocol adapts the assay to measure the function of isolated mitochondria.

-

Isolate mitochondria from cells or tissues using standard differential centrifugation techniques.

-

Determine the mitochondrial protein concentration using a standard protein assay (e.g., BCA).

-

In a 96-well plate, add isolated mitochondria (e.g., 5-50 µg protein/well) suspended in a suitable buffer (e.g., Locke's buffer).[12]

-

Prepare a set of wells with heat-inactivated mitochondria (100°C for 10 min) to serve as a background control.[12]

-

Add this compound to a final concentration of 5 µmol/L to each well.[12]

-

Incubate at 37°C and measure fluorescence at regular intervals (e.g., every 30 minutes for up to 4 hours) using a plate reader (Ex: 530-560 nm, Em: 590 nm).[12]

-

The rate of fluorescence increase is proportional to the metabolic function of the isolated mitochondria.

dot

Caption: Standard experimental workflow for the this compound cell viability assay.

Critical Parameters and Interferences

The accuracy of the this compound assay is highly dependent on careful optimization and awareness of potential confounders.

-

Cell Density and Type: The rate of this compound reduction varies significantly between cell types due to inherent differences in metabolic rates.[19] A linear relationship between cell number and fluorescence must be established for each cell line to ensure the assay is operating within its dynamic range.[8][19]

-

Incubation Time: Prolonged incubation can lead to two problems: 1) complete depletion of the this compound substrate, causing the reaction to plateau and breaking the linearity with cell number, and 2) the further reduction of fluorescent Resorufin to non-fluorescent Dihydroresorufin, causing a signal decrease.[8][11]

-

This compound Concentration: While generally having low toxicity at working concentrations, this compound can be cytotoxic at higher concentrations or during long exposure times, which can interfere with the assay's outcome.[20][21]

-

Chemical Interference: Test compounds may directly interfere with the assay. Compounds that are intrinsic reducing agents can convert this compound non-enzymatically, leading to false positives.[22] Conversely, compounds that have inherent fluorescence at the measurement wavelengths can artificially inflate the signal.[22]

Conclusion

The conversion of this compound is a robust and sensitive method for measuring cell viability and metabolic activity. This process is fundamentally driven by a suite of NAD(P)H- and FAD-dependent reductases located primarily in the mitochondria and cytoplasm. For professionals in research and drug development, a thorough understanding of this enzymatic basis is essential for designing rigorous experiments, troubleshooting anomalous results, and accurately interpreting data. Careful optimization of parameters such as cell density, incubation time, and this compound concentration is critical to ensure that the fluorescent output is a true and linear reflection of cellular viability.

References

- 1. Standard Operating Procedure to Optimize this compound-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound reduction assay [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Revisiting the this compound-Based Sensing of Cellular Viability: Widening the Application Horizon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Essential Design Considerations for the this compound Reduction Assay to Noninvasively Quantify Cell Expansion within Perfused Extracellular Matrix Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. researchgate.net [researchgate.net]

- 11. Standard Operating Procedure to Optimize this compound-Based Viability Assays [mdpi.com]

- 12. cdn.amegroups.cn [cdn.amegroups.cn]

- 13. researchgate.net [researchgate.net]

- 14. Identification of NAD(P)H Quinone Oxidoreductase Activity in Azoreductases from P. aeruginosa: Azoreductases and NAD(P)H Quinone Oxidoreductases Belong to the Same FMN-Dependent Superfamily of Enzymes | PLOS One [journals.plos.org]

- 15. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]

- 16. Metabolic reduction of this compound; location within the cell for cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 18. A cost-effective, analytical method for measuring metabolic load of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ph02.tci-thaijo.org [ph02.tci-thaijo.org]

- 20. This compound Reduction-Based Assays Revisited: Guidelines for Accurate Reporting of Relative Differences on Metabolic Status - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Resazurin Assay in Adherent Mammalian Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle of the Assay

The Resazurin assay, also known as the AlamarBlue® assay, is a widely used, simple, and sensitive method to quantify the metabolic activity of living cells, which serves as an indicator of cell viability and cytotoxicity.[1][2][3][4][5][6] The core of the assay is the redox indicator this compound (7-hydroxy-3H-phenoxazin-3-one 10-oxide), a blue, cell-permeable, and non-fluorescent compound.[7] In viable, metabolically active cells, mitochondrial and cytoplasmic dehydrogenase enzymes reduce this compound into the highly fluorescent, pink-colored compound, resorufin.[2][4][7] This conversion only occurs in living cells, and the amount of resorufin produced is directly proportional to the number of viable cells in the sample.[2][7][8] The quantity of resorufin can be measured using either a fluorometer or a spectrophotometer (absorbance).[2][8] Due to its higher sensitivity, linearity, and robustness, fluorescence measurement is the more common and recommended method.[8] The non-toxic nature of the dye at working concentrations also allows for kinetic monitoring and long-term experiments, as it does not require cell lysis.[2][4]

Materials and Reagents

-

This compound sodium salt (e.g., Sigma-Aldrich #R7017)

-

Dulbecco's Phosphate-Buffered Saline (DPBS) or Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile, light-protected containers

-

0.2 µm syringe filter

-

Adherent mammalian cells of interest

-

Complete cell culture medium

-

Opaque-walled 96-well or 384-well microplates (for fluorescence)

-

Sterile multi- and single-channel pipettes

-

CO2 incubator (37°C, 5% CO2)

-

Microplate fluorometer or spectrophotometer

Reagent Preparation

Proper preparation and storage of the this compound solutions are critical for reproducible results. The solution is light-sensitive and should be protected from light at all times.

| Reagent | Preparation Steps | Storage |

| 100X this compound Stock Solution (e.g., 10 mM) | 1. Dissolve this compound sodium salt in sterile 1X DPBS or PBS to a final concentration of 10 mM.[1] 2. Alternatively, dissolve 100 mg of this compound sodium salt in 10 mL of 1X PBS.[7] 3. Ensure the salt is completely dissolved. 4. Sterilize the solution by passing it through a 0.22 µm filter into a sterile, light-protected container (e.g., an amber tube or a tube wrapped in aluminum foil).[1][7][8] 5. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. | Store protected from light at -20°C for long-term storage or at 4°C for frequent use.[7][8] |

| 1X this compound Working Solution (e.g., 44 µM) | 1. Before each experiment, thaw a stock solution aliquot and warm it to 37°C.[7] 2. Prepare the working solution by diluting the stock solution in complete cell culture medium or PBS to the desired final concentration. A common final concentration in the well is 10% of the culture volume.[7] 3. For example, dilute a 440 µM intermediate stock to a final concentration of 44 µM in complete medium.[1] Or, add 10-20 µL of the prepared this compound solution to each 100 µL of cell culture.[2][8] | Prepare fresh before each use.[1] |

Experimental Protocol for Adherent Cells

This protocol is optimized for a 96-well plate format. Volumes should be adjusted accordingly for other plate types.

Step 1: Cell Seeding

-

Harvest and count adherent cells.

-

Seed the cells in a 96-well opaque-walled plate at a desired density in a volume of 100 µL per well.[2] The optimal seeding density depends on the cell type and the duration of the experiment and should be determined empirically.

-

Include control wells:

-

No-Cell Control (Blank): 100 µL of culture medium without cells to determine background fluorescence.[2]

-

Untreated Control (Positive Viability): Cells treated with vehicle control.

-

Treated Wells: Cells exposed to the test compound at various concentrations.

-

-

Incubate the plate at 37°C in a 5% CO2 incubator for several hours or overnight to allow the cells to attach firmly to the plate surface.[1]

Step 2: Cell Treatment

-

After cell attachment, remove the medium and add fresh medium containing the test compounds or vehicle control.

-

Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

Step 3: this compound Incubation

-

Following treatment, add 10 µL of the this compound reagent to each well, resulting in a final volume of 110 µL.[7] Mix gently by swirling the plate.

-

Incubate the plate for 1 to 4 hours at 37°C, protected from light.[8] The optimal incubation time can vary depending on the metabolic rate of the cell line and cell density and may require optimization.[1][7] Signals can be read at multiple time points to determine the ideal window.[2]

Step 4: Data Acquisition

-

Measure the signal using a microplate reader.

Data Presentation and Analysis

Quantitative Data Summary

| Parameter | Recommended Value/Range | Notes |

| Plate Type | Opaque-walled 96-well plate | Minimizes well-to-well crosstalk in fluorescence readings. |

| Seeding Volume | 100 µL/well | Standard for 96-well plates.[2] |

| This compound Addition | 10-20 µL/well (10-20% of culture volume) | Ensures sufficient reagent for conversion.[8] |

| Incubation Time | 1 - 4 hours | Must be optimized for each cell type and density.[1][8] |

| Fluorescence Wavelengths | Excitation: 530-570 nm Emission: 580-620 nm | Optimal settings should be determined for the specific instrument.[2] |

| Absorbance Wavelengths | Primary: 570 nm Reference: 600 nm | Less sensitive than fluorescence.[9] |

Calculation of Cell Viability

-

Subtract Background: For each well, subtract the average fluorescence reading of the no-cell control (blank) wells.[2]

-

Corrected Fluorescence = FluorescenceSample- FluorescenceBlank

-

-

Calculate Percentage Viability: Normalize the data to the untreated control wells, which are set to 100% viability.

-

% Viability = (Corrected FluorescenceTreated * / Corrected Fluorescence*Untreated) x 100

-

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| High Background Signal | - Contamination of reagents or medium. - Autofluorescence of test compounds. - Over-incubation with this compound. | - Use sterile, fresh reagents. - Run a control with compound and this compound but no cells. - Optimize and reduce incubation time. |

| Low Signal / Poor Sensitivity | - Cell number is too low. - Incubation time is too short. - Cells have low metabolic activity. | - Increase the initial cell seeding density. - Increase the incubation time with this compound (e.g., up to 4 hours).[8] - Ensure cells are healthy and in the logarithmic growth phase. |

| High Variability Between Replicates | - Uneven cell seeding. - Pipetting errors. - Edge effects in the microplate. | - Ensure a single-cell suspension before seeding; mix well. - Use calibrated pipettes. - Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |

| Signal Plateau | - Depletion of this compound due to high cell density or prolonged incubation. | - Reduce the cell seeding density. - Shorten the incubation time with the reagent.[4] |

Logical Relationships

The assay is based on a clear logical relationship between the state of the cells and the final output signal.

References

- 1. Standardized Protocol for this compound-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. [PDF] Standard Operating Procedure to Optimize this compound-Based Viability Assays | Semantic Scholar [semanticscholar.org]

- 4. Standard Operating Procedure to Optimize this compound-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. doaj.org [doaj.org]

- 7. zellx.de [zellx.de]

- 8. This compound Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. tipbiosystems.com [tipbiosystems.com]

Resazurin Assay for Cell Viability Assessment in a 96-Well Plate Format: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Resazurin assay is a robust and widely used method for quantifying the number of viable cells in a sample.[1][2][3] This simple, rapid, and cost-effective assay is particularly well-suited for high-throughput screening in a 96-well plate format.[1][4] The principle of the assay lies in the metabolic capacity of living cells to reduce the blue, non-fluorescent dye, this compound, into the pink, highly fluorescent compound, resorufin.[1][3][5][6] This conversion is catalyzed by dehydrogenase enzymes within metabolically active cells.[3][6] The resulting fluorescent or colorimetric signal is directly proportional to the number of viable cells in the sample.[3][6][7] This application note provides a detailed protocol for performing the this compound assay in a 96-well plate format, including data presentation and visualization of the underlying pathway and experimental workflow.

Principle of the this compound Assay

The core of the this compound assay is the intracellular reduction of this compound to resorufin by viable, metabolically active cells. This process is primarily carried out by mitochondrial and cytoplasmic reductases. The blue this compound enters the cells where it is reduced to the pink-colored and highly fluorescent resorufin.[1][5] The amount of resorufin produced is proportional to the number of living cells.[3][7] The signal can be quantified by measuring either fluorescence or absorbance.[6][7] It is important to note that resorufin can be further reduced to the colorless and non-fluorescent hydroresorufin, which can lead to a decrease in signal at high cell densities or after prolonged incubation times.[5][7]

Caption: Metabolic conversion of this compound to resorufin by viable cells.

Materials and Reagents

-

This compound sodium salt

-

Phosphate-buffered saline (PBS) or Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4

-

Sterile, opaque-walled 96-well plates (for fluorescence) or clear 96-well plates (for absorbance)

-

Cell culture medium appropriate for the cell line

-

Test compounds (e.g., cytotoxic agents)

-

Multichannel pipette

-

Microplate reader capable of measuring fluorescence (Ex/Em: 530-570 nm / 580-620 nm) or absorbance (570 nm and 600 nm)[4][6][7]

-

CO2 incubator (37°C, 5% CO2)

Experimental Protocols

Preparation of this compound Stock and Working Solutions

-

This compound Stock Solution (e.g., 10 mM or as per manufacturer's instructions): Dissolve this compound sodium salt in sterile PBS to the desired concentration.[8]

-

Sterilization: Filter-sterilize the stock solution through a 0.2 µm filter.[1]

-

Storage: Store the stock solution protected from light at 4°C for frequent use or at -20°C for long-term storage.[1]

-

This compound Working Solution: Before each experiment, freshly dilute the stock solution in cell culture medium to the final desired concentration (a common final concentration is 10% of the culture volume).[6]

Cell Seeding

-

Harvest and count the cells. Ensure the cells are in the exponential growth phase.

-

Prepare a cell suspension of the desired density in pre-warmed cell culture medium. The optimal seeding density depends on the cell type and the duration of the experiment and should be determined empirically.[3] A typical range for adherent cells is 40-20,000 cells per well, and for suspension cells, 2,000 to 500,000 cells per well.[7]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.[1][7]

-

Include control wells:

-

Blank control: Wells containing only cell culture medium without cells to determine background fluorescence/absorbance.[3][7]

-

Vehicle control: Wells with cells treated with the same solvent used to dissolve the test compounds.

-

Positive control: Wells with cells treated with a compound known to be toxic to the cells.

-

Treatment with Test Compounds (for cytotoxicity assays)

-

After allowing the cells to adhere overnight (for adherent cells), carefully remove the medium.

-